molecular formula C14H10BrNO2S2 B6226127 4-bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile CAS No. 1712605-31-6

4-bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile

Cat. No.: B6226127
CAS No.: 1712605-31-6
M. Wt: 368.3
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Description

4-bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile is an organic compound with the molecular formula C14H10BrNO2S2 It is characterized by the presence of a bromine atom, a methanesulfonyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile typically involves multi-step organic reactions. One common approach is the bromination of a suitable precursor, followed by the introduction of the methanesulfonyl group and the benzonitrile moiety. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to ensure efficient production. The use of automated systems and advanced analytical techniques helps in monitoring and controlling the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of corresponding thiols or amines.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

4-bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-1-methyl-2-(methylsulfonyl)benzene
  • 3-bromo-5-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile

Uniqueness

4-bromo-2-[(4-methanesulfonylphenyl)sulfanyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1712605-31-6

Molecular Formula

C14H10BrNO2S2

Molecular Weight

368.3

Purity

95

Origin of Product

United States

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